molecular formula C13H20N4 B2758252 2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine CAS No. 2034553-34-7

2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Cat. No.: B2758252
CAS No.: 2034553-34-7
M. Wt: 232.331
InChI Key: GHKPRPNLHUXKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. Its structure, featuring a pyrimidine core substituted with a cyclopropyl group and a methylpiperazine, is frequently employed in the exploration of kinase inhibition. Kinases are critical targets in oncology, and pyrimidine-based compounds are known to effectively interact with the ATP-binding sites of various kinase targets, including Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases (CDKs) . The 4-methylpiperazin-1-yl group is a common pharmacophore that can enhance solubility and influence binding affinity, while the cyclopropyl moiety can contribute to metabolic stability. This makes the compound a valuable intermediate for constructing more complex molecules aimed at disrupting signaling pathways that drive cancer cell proliferation and survival. Research into analogous compounds has demonstrated potent antiproliferative effects across a diverse panel of cancer cell lines, including hematological cancers, and breast cancer . Furthermore, such heterocyclic systems can be synthesized via efficient routes that may involve rearrangements like the Dimroth Rearrangement, highlighting their accessibility for structure-activity relationship (SAR) studies . This product is intended for research purposes to further investigate these mechanisms and develop new targeted therapies.

Properties

IUPAC Name

2-cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c1-10-9-12(15-13(14-10)11-3-4-11)17-7-5-16(2)6-8-17/h9,11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKPRPNLHUXKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the cyclopropyl and piperazine substituents. One common method includes:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 2,4-dichloropyrimidine, the cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.

    Introduction of the Piperazine Group: The 4-methylpiperazine moiety can be introduced through another nucleophilic substitution reaction, replacing the chlorine atom at the 6-position of the pyrimidine ring.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can undergo various substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation Products: Alcohols, ketones, or carboxylic acids.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and inhibition of these enzymes can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound binds to the active site of the kinase, preventing its activity and thereby disrupting the signaling pathway.

Comparison with Similar Compounds

Substituent Variations at Position 2

  • Cyclopropyl vs. Chlorine or Furyl Groups: The target compound’s cyclopropyl group at position 2 distinguishes it from analogs like 2-chloro-4-dimethylamino-6-(3-furyl)pyrimidine (). Cyclopropyl’s rigid, lipophilic nature may enhance membrane permeability compared to polar chloro or furyl groups.

Substituent Variations at Position 4

  • Methyl vs. Tert-Butyl or Alkyl Chains: The methyl group at position 4 contrasts with bulkier groups like tert-butyl in 2-cyclopropyl-4-(1,1-dimethylethyl)-6-[4-(3-[(4-methyltriazol-3-yl)thio]propyl)piperazinyl]pyrimidine (). Impact: Methyl groups balance hydrophobicity and steric effects, whereas tert-butyl groups may hinder binding in sterically sensitive pockets.

Substituent Variations at Position 6

  • 4-Methylpiperazin-1-yl vs. Piperidin-1-yl or Other Amines :
    • The 4-methylpiperazine group in the target compound differs from piperidin-1-yl in 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (). Piperazine’s additional nitrogen enables stronger hydrogen bonding, enhancing solubility and receptor interactions.
    • Impact : Piperazine derivatives often exhibit superior pharmacokinetic profiles compared to piperidine analogs due to improved water solubility .

Physicochemical Properties

Property Target Compound 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 2-Cyclopropyl-4-(tert-butyl) Analog
Molecular Weight ~275 g/mol 206 g/mol ~500 g/mol
logP ~2.5 (estimated) 1.8 ~4.0
Solubility Moderate (piperazine enhances) Low (piperidine less polar) Poor (highly lipophilic)

Biological Activity

2-Cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H20N4
  • Molecular Weight : 248.33 g/mol
  • Chemical Structure : The compound features a pyrimidine core substituted with a cyclopropyl group and a piperazine moiety, which is known to influence its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets:

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits promising activity against several cancer cell lines and parasites:

  • Antiparasitic Activity : In studies involving P. berghei (a malaria model), the compound showed a moderate reduction in parasitemia at concentrations around 40 mg/kg, indicating potential effectiveness against malaria .
  • Cytotoxicity : The compound has been tested against various cancer cell lines, showing IC50 values that suggest it can effectively inhibit tumor growth at certain concentrations.

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound:

  • Animal Models : In mouse models of malaria, the compound has shown efficacy in reducing parasitemia levels and preventing disease progression. However, its metabolic stability and half-life require further optimization to enhance its therapeutic profile .

Case Studies

Several case studies highlight the biological activity of similar compounds within the pyrimidine class:

  • Dihydroquinazolinone Derivatives : These compounds have been optimized for better solubility and metabolic stability while maintaining antiparasitic activity, illustrating the importance of structural modifications for enhanced efficacy .
  • Pyrimido[4,5-d]pyrimidines : Compounds from this class have been evaluated for their antiviral properties against coronaviruses, with some showing selective efficacy based on their substituents, which could inform future studies on this compound .

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Model/System Efficacy/Observations
AntiparasiticP. bergheiModerate reduction in parasitemia at 40 mg/kg
AnticancerVarious cell linesSignificant cytotoxicity observed
AntiviralCoronavirusesPotential activity noted in similar compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-cyclopropyl-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodology : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include cyclopropane introduction via [2+1] cycloaddition and piperazine coupling under Buchwald-Hartwig amination conditions. Optimization requires adjusting parameters like temperature (80–120°C), solvent polarity (e.g., DMF or dichloromethane), and catalysts (e.g., Pd(OAc)₂ with Xantphos). Purity is monitored via TLC or HPLC .
  • Data Note : Yields range from 40–70% in small-scale reactions, with impurities often arising from incomplete cyclopropanation or residual Pd catalysts.

Q. How can researchers confirm the structural integrity of substituents (e.g., cyclopropyl and 4-methylpiperazinyl groups) in this compound?

  • Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example:

  • ¹H NMR : Cyclopropyl protons appear as distinct multiplets (δ 0.8–1.2 ppm), while piperazine methyl groups resonate at δ 2.3–2.5 ppm.
  • X-ray crystallography : Resolves stereochemistry and confirms bond angles (e.g., cyclopropane ring strain at ~60°) .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data (e.g., IC₅₀ variations across assays)?

  • Methodology : Discrepancies may arise from assay conditions (e.g., pH, co-solvents like DMSO) or compound stability.

Control Experiments : Test compound stability under assay conditions (e.g., LC-MS to detect degradation products).

Dose-Response Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

  • Case Study : A 2025 study noted a 10-fold IC₅₀ difference between enzymatic and cell-based assays due to membrane permeability limitations .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?

  • Methodology :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to predict binding modes. The 4-methylpiperazinyl group often occupies hydrophobic pockets in kinases like EGFR.

MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., hinge-region interactions).

  • Example : A 2023 study improved selectivity for ABL1 by introducing a fluorine at the pyrimidine C5 position, reducing off-target binding by 50% .

Q. What analytical techniques are critical for detecting and quantifying trace impurities in scaled-up synthesis?

  • Methodology :

  • LC-MS/MS : Identifies impurities at <0.1% levels (e.g., des-cyclopropyl byproducts).
  • NMR Relaxometry : Detects residual solvents (e.g., DMF) in ppm ranges.
    • Regulatory Note : Follow ICH Q3A guidelines for impurity profiling in preclinical batches .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility profiles for this compound in aqueous buffers?

  • Root Cause : pH-dependent solubility due to the basic piperazine moiety (pKa ~7.5).
  • Resolution :

  • pH Adjustment : Solubility increases >10-fold at pH < 6 (protonated piperazine).
  • Co-Solvents : Use 10% PEG-400 to enhance solubility in neutral buffers without affecting assay validity .

Experimental Design Considerations

Q. What in vitro and in vivo models are most relevant for evaluating neuropharmacological activity?

  • In Vitro :

  • hERG Assay : Assess cardiac safety (IC₅₀ > 10 μM required).
  • Dopamine D₂ Receptor Binding : Radioligand displacement (Ki < 100 nM indicates potential antipsychotic activity) .
    • In Vivo :
  • Forced Swim Test (FST) : Rodent models for antidepressant efficacy.
  • Microdialysis : Measure extracellular dopamine in striatum .

Structural and Mechanistic Insights

Q. How does the cyclopropyl group influence the compound’s conformational flexibility and target binding?

  • Analysis : The cyclopropane’s rigid geometry restricts rotation, favoring a planar pyrimidine conformation. This enhances π-π stacking with aromatic residues (e.g., Tyr-185 in EGFR). MD simulations show a 30% reduction in binding entropy compared to non-cyclopropyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.